(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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Description
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Benzo[b]thiophene Derivatives
Benzo[b]thiophene derivatives are significant in pharmaceuticals and organic semiconducting materials. The compound can be used as a precursor for synthesizing various benzo[b]thiophene derivatives through catalyzed cyclization reactions .
Development of Small Molecule Pharmaceuticals
The benzo[b]thiophene moiety present in the compound is a common feature in many small molecule pharmaceuticals. Researchers can modify this compound to develop new drug candidates with potential therapeutic applications .
Organic Semiconductors
Organic semiconductors are crucial for electronic devices like OLEDs. The benzo[b]thiophene core of the compound can be utilized in the synthesis of organic semiconducting materials, which are essential for flexible electronics .
High-Temperature Boc Deprotection
The tert-butoxycarbonyl (Boc) group is used to protect amino acids during peptide synthesis. This compound can be involved in studies exploring high-temperature Boc deprotection methods, which could enhance peptide synthesis efficiency .
Extraction of Water-Soluble Polar Organic Molecules
Ionic liquids with low viscosity and high thermal stability are used for extracting polar organic molecules. The compound’s Boc group could be investigated in the context of ionic liquids to improve the extraction processes .
Catalysis and Biocatalysis
Catalysis is vital in chemical reactions, including pharmaceutical synthesis. The compound could be used to study new catalytic methods, potentially improving the efficiency and selectivity of chemical transformations .
Peptide Synthesis Research
Peptides have numerous applications in therapeutics and research. The compound’s structure makes it suitable for peptide bond formation studies, possibly leading to advancements in peptide synthesis techniques .
properties
IUPAC Name |
(2S,4R)-4-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)24-18(23)20-10-12(9-15(20)17(21)22)8-13-11-25-16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,22)/t12-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPWGMSSMXIDPT-DOMZBBRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376066 |
Source
|
Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959577-82-3 |
Source
|
Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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